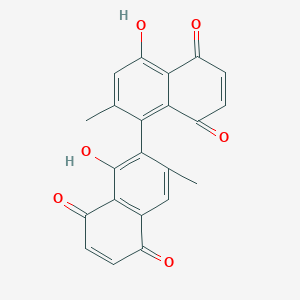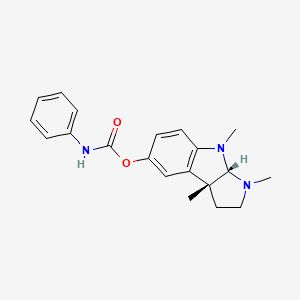
Isodiospyrin
Overview
Description
Isodiospyrin is a dimeric naphthoquinone derived primarily from plants in the genus Diospyros (Ebenaceae family), such as D. virginiana, D. piscatoria, and D. abyssinica. Its molecular formula is C₂₂H₁₄O₆ (molecular weight: 374.4 g/mol), and it exists as a red crystalline powder with a quinone-based structure characterized by two naphthoquinone units linked via a dimeric bond .
This compound has demonstrated broad-spectrum biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. It inhibits human DNA topoisomerase I, preventing DNA relaxation and exhibiting cytotoxicity against tumor cells . Additionally, it shows potent activity against Gram-positive bacteria (e.g., Streptococcus pyogenes) and fungal pathogens (e.g., Phomopsis obscurans) .
Preparation Methods
Chemical Synthesis of Isodiospyrin
Total Synthesis via Directed Remote Metalation (DReM) Cyclization
The total synthesis of this compound and related peri-hydroxyquinones has been achieved through strategies involving directed remote metalation (DReM)-initiated cyclization. A pivotal study demonstrated the synthesis of anthraquinone derivatives starting from chrysazin (1,8-dihydroxyanthraquinone), employing a Suzuki–Miyaura cross-coupling to introduce aryl groups, followed by DReM-mediated cyclization to form the fused indeno-anthraquinone scaffold . This approach, while effective, revealed discrepancies in spectroscopic data compared to natural isolates, prompting revisions to proposed structures of related compounds like eucapsitrione .
Key steps include:
-
Suzuki–Miyaura Coupling : Chrysazin derivatives are functionalized with iodinated aryl groups using palladium catalysis.
-
DReM Cyclization : Lithiation at the peri-position of the anthraquinone core facilitates intramolecular cyclization, forming the bicyclic framework .
-
Demethylation/Oxidation : Final steps involve global demethylation and oxidation to yield the hydroxylated quinone structure .
Despite its ingenuity, this route faces challenges in regioselectivity and scalability, with yields often below 5% for complex intermediates .
Friedel-Crafts Acylation and Oxidative Dimerization
Alternative routes leverage Friedel-Crafts acylation to construct naphthoquinone precursors. For instance, 7-methyljuglone—a structural analog—has been synthesized via Friedel-Crafts reactions between maleic anhydride and substituted phenols, albeit with low yields (~1–3%) . Subsequent oxidative dimerization of 7-methyljuglone under acidic or enzymatic conditions generates dimeric naphthoquinones, including diospyrin and its isomers .
Optimization Insights :
-
Reaction Time and Temperature : Prolonged reaction times (>60 minutes) and elevated temperatures (60°C) improve dimer yields but risk side-product formation .
-
Acid Catalysis : Bronsted acids (e.g., HCl) or Lewis acids (e.g., SnCl₂) facilitate epoxide ring-opening and subsequent condensation, though excessive acid promotes degradation .
Formulation and Preparation of this compound
Stock Solution Preparation
For biological testing, this compound requires solubilization in compatible solvents. GlpBio’s protocol outlines a method for preparing stock solutions at varying concentrations :
| Parameter | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 2.6714 mL | 13.3568 mL | 26.7137 mL |
| 5 mM Solution | 0.5343 mL | 2.6714 mL | 5.3427 mL |
| 10 mM Solution | 0.2671 mL | 1.3357 mL | 2.6714 mL |
Solvents such as DMSO, PEG300, and Tween 80 are sequentially added to ensure clarity and stability .
In Vivo Formulation Protocol
A standardized in vivo formulation involves:
-
DMSO Master Liquid : Predissolve this compound in DMSO at a concentration ≤50 mg/mL .
-
Solvent Mixing : Add PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) sequentially, ensuring clarity after each addition .
-
Quality Control : Vortexing or sonication addresses insolubility, while pH adjustments (5.0–7.0) prevent precipitation .
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is critical for assessing purity and reaction progress. For example, synthetic this compound derivatives exhibit retention times (Rₜ) between 12–15 minutes using C18 columns and acetonitrile/water gradients . Discrepancies in Rₜ between synthetic and natural isolates have prompted structural reassessments .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm regiochemical outcomes. Synthetic this compound displays characteristic signals at δ 6.85 ppm (aromatic protons) and δ 185 ppm (quinone carbonyls), aligning with natural product data .
Challenges in this compound Synthesis
Low Yields and Side Reactions
Friedel-Crafts and DReM routes suffer from suboptimal yields (1–5%) due to competing polymerization and over-oxidation . For instance, attempts to monoiodinate chrysazin via borate complexes yielded <10% desired product, with major byproducts arising from diiodination .
Structural Revisions
Misassignments of peri-hydroxyquinone structures—exemplified by eucapsitrione—underscore the need for rigorous spectroscopic validation. Synthetic this compound’s NMR data diverged from initial natural product reports, necessitating revised structural proposals .
Chemical Reactions Analysis
Types of Reactions: Isodiospyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional chemical modifications .
Scientific Research Applications
Isodiospyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of naphthoquinone chemistry and its derivatives.
Mechanism of Action
Isodiospyrin exerts its effects primarily by inhibiting human DNA topoisomerase I. Unlike other topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds directly to the enzyme, preventing it from accessing the DNA substrate. This inhibition also extends to the kinase activity of topoisomerase I, affecting the splicing factor 2/alternate splicing factor .
Comparison with Similar Compounds
Structural Comparison
Isodiospyrin belongs to the dimeric naphthoquinone class, structurally related to diospyrin, neodiospyrin, and 7-methyljuglone. Key differences include:
Key Insight : this compound and diospyrin are stereoisomers, differing in the spatial arrangement of their dimeric bonds. Neodiospyrin shares the same molecular formula but exhibits seasonal variability in concentration, peaking in autumn .
Antimicrobial and Antifungal Activity
Key Insight: this compound’s dimeric structure enhances its antibacterial potency compared to monomeric naphthoquinones like 7-methyljuglone, though the latter excels in certain antifungal applications .
Pharmacological Mechanisms
Key Insight : this compound’s topoisomerase inhibition is well-documented, whereas diospyrin’s antitumor effects lack mechanistic clarity .
Chemical Stability and Availability
Biological Activity
Isodiospyrin is a naturally occurring compound derived from the plant Diospyros morrisiana, characterized by its unique asymmetrical 1,2-binaphthoquinone structure. Its biological activities have garnered significant interest, particularly in the context of cancer research and antimicrobial properties. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
This compound exhibits notable cytotoxic effects against various tumor cell lines. Unlike traditional topoisomerase inhibitors such as camptothecin, this compound does not form covalent complexes with human DNA topoisomerase I (htopo I) but instead inhibits its activity through direct binding. This binding prevents htopo I from accessing DNA substrates, thereby interfering with DNA relaxation processes essential for replication and transcription .
Key Findings:
- Inhibition of Topoisomerase I : this compound has been shown to inhibit the catalytic activity of htopo I effectively. In assays, it demonstrated a more potent inhibitory effect compared to camptothecin, especially when pre-incubated with the enzyme .
- Kinase Activity Inhibition : The compound also inhibits the kinase activity of htopo I towards splicing factors, which is crucial for RNA processing . At a concentration of 40 µM, this compound reduced kinase activity by 90%, showcasing its potential as a therapeutic agent in targeting cancer cell proliferation mechanisms.
Antimicrobial Activity
This compound has exhibited antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. In comparative studies, this compound was found to have an IC50 value of approximately 26.7 µM against M. tuberculosis, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .
Data Table: Biological Activity of this compound
| Activity | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Inhibition of htopo I | Human DNA Topoisomerase I | 20-40 | More potent than camptothecin |
| Inhibition of kinase activity | Htopo I towards splicing factors | 10-40 | Significant reduction in activity |
| Antimicrobial activity | Mycobacterium tuberculosis | 26.7 | Effective against drug-resistant strains |
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that it significantly reduced cell viability in a dose-dependent manner. The study highlighted that this compound's mechanism involves disrupting critical cellular processes through topoisomerase inhibition, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against M. tuberculosis. The study demonstrated that this compound not only inhibited bacterial growth but also showed effectiveness against both drug-sensitive and drug-resistant strains. This positions this compound as a promising candidate for further development in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for isodiospyrin, and how can purity be optimized during purification?
- Methodological Answer : this compound synthesis typically involves coupling reactions of naphthoquinone derivatives, with purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by HPLC (>95% purity threshold) and confirming absence of dimeric byproducts through mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine UV-Vis spectroscopy (to confirm quinoid chromophores), high-resolution MS (for molecular weight validation), and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities. Compare spectral data with literature benchmarks to detect structural deviations .
Q. How should researchers design in vitro bioassays to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with positive controls (e.g., ampicillin). Include solvent-only controls to isolate compound-specific effects, and validate results across triplicate experiments .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?
- Methodological Answer : Conduct meta-analysis of cytotoxicity studies (e.g., IC₅₀ values in cancer cell lines) to identify variables such as cell passage number, assay duration, or solvent choice. Replicate experiments under harmonized conditions (e.g., 72-hour exposure in DMSO <0.1%) and apply statistical tests (ANOVA, Tukey’s HSD) to assess significance of discrepancies .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in eukaryotic systems?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Validate findings using CRISPR-Cas9 knockouts of candidate targets (e.g., apoptosis regulators) and assess rescue phenotypes via overexpression assays .
Q. How can researchers address challenges in replicating this compound’s reported antiplasmodial activity?
- Methodological Answer : Ensure consistency in parasite strains (e.g., Plasmodium falciparum 3D7), synchronization methods, and assay readouts (e.g., SYBR Green fluorescence). Test compound stability in culture media via LC-MS and control for hemozoin inhibition artifacts using β-hematin formation assays .
Q. What computational approaches are robust for predicting this compound’s molecular targets?
- Methodological Answer : Perform molecular docking against curated target libraries (e.g., PDB, ChEMBL) using AutoDock Vina, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response curves for this compound’s bioactivity?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) to compare model fit across datasets .
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?
- Methodological Answer : Prioritize models with validated metabolic similarity to humans (e.g., murine CYP450 isoforms). Use LC-MS/MS to quantify plasma/tissue concentrations over time and apply non-compartmental analysis (NCA) for AUC and half-life calculations .
Q. Experimental Reproducibility
Q. Which protocols ensure reproducibility in this compound’s isolation from natural sources?
- Methodological Answer : Document plant material authentication (voucher specimens), extraction solvents (e.g., methanol:dichloromethane 1:1), and chromatographic conditions (e.g., Sephadex LH-20). Share raw NMR/MS data in public repositories (e.g., Zenodo) for independent verification .
Properties
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20175-84-2 | |
| Record name | Isodiospyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodiospyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISODIOSPYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















